A-803467

描述

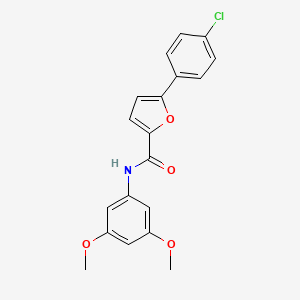

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKBTPQDHDSBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241480 | |

| Record name | A-803467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944261-79-4 | |

| Record name | A-803467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-803467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 944261-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-803467 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of A-803467: A Technical Guide

A-803467 is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG), which are critical for pain signaling. Due to its targeted action, this compound serves as a crucial pharmacological tool for investigating nociceptive pathways and represents a promising candidate for the development of novel analgesics for neuropathic and inflammatory pain.[1][2][4][5] This guide provides an in-depth examination of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective Pore Blockade of Nav1.8

The primary mechanism of action of this compound is the direct blockade of the Nav1.8 sodium channel.[1][6] Activation of Nav1.8 channels leads to an influx of sodium ions, which is a key step in the generation and propagation of action potentials in nociceptive neurons.[1][4] By inhibiting this channel, this compound effectively suppresses neuronal excitability.

Structural Basis of Inhibition: Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's interaction with the Nav1.8 channel. The molecule binds within the central cavity of the channel's pore domain, physically obstructing the pathway for sodium ion permeation.[7] The dimethoxybenzene group of this compound inserts into a fenestration formed by repeats I and IV of the channel, while the rest of the molecule is positioned to "clench" the S6 segment of repeat IV, effectively locking the channel in a non-conductive state.[7]

Voltage-Dependent Action: The inhibitory effect of this compound is voltage-dependent. It demonstrates a higher affinity for the channel in depolarized states, meaning it is more effective at blocking channels that are active or inactivated than those in a resting state.[1][7][8] For instance, at a concentration of 0.3 μM, this compound effectively suppresses action potential firing in DRG neurons with a depolarized resting potential of approximately -40 mV, but has little effect on neurons with a more negative resting potential of -55 mV or below.[1][8] This property is advantageous as it suggests the compound would preferentially target hyperexcitable neurons, which are characteristic of chronic pain states.

Quantitative Profile: Potency and Selectivity

This compound exhibits high potency for human Nav1.8 and remarkable selectivity over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 blockade.

| Target | Assay Condition | IC50 Value | Reference |

| Human Nav1.8 | Recombinant Cell Lines | 8 nM | [1][2] |

| Human Nav1.8 | Recombinant Cell Lines (ND-7/23 cells) | 0.73 ± 0.08 μM | [7] |

| Rat Nav1.8 (TTX-R currents) | Native DRG Neurons (Holding potential -40mV) | 140 nM | [1][2][9] |

| Human Nav1.2 | Recombinant Cell Lines | ≥1 μM | [1][2] |

| Human Nav1.3 | Recombinant Cell Lines | ≥1 μM | [1][2] |

| Human Nav1.5 | Recombinant Cell Lines | ≥1 μM | [1][2] |

| Human Nav1.7 | Recombinant Cell Lines | ≥1 μM | [1][2] |

| Table 1: In Vitro Potency and Selectivity of this compound. IC50 values represent the concentration required to inhibit 50% of the channel activity. |

The in vivo efficacy of this compound has been demonstrated in multiple rodent models of pathological pain.

| Pain Model | Species | Endpoint | ED50 Value (i.p.) | Reference |

| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | 47 mg/kg | [1][2] |

| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 85 mg/kg | [1][2] |

| CFA-induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 41 mg/kg | [1][2] |

| Capsaicin-induced Pain | Rat | Secondary Mechanical Allodynia | ≈ 100 mg/kg | [1][2] |

| Table 2: In Vivo Efficacy of this compound in Pain Models. ED50 values represent the dose required to achieve 50% of the maximal antinociceptive effect. |

Signaling Pathway and Physiological Consequences

This compound intervenes at a critical point in the pain signaling cascade. By blocking Nav1.8 on primary afferent neurons, it prevents the transmission of pain signals from the periphery to the central nervous system.

Systemic administration of this compound leads to a significant reduction in both spontaneous firing and mechanically evoked activity of wide dynamic range (WDR) neurons in the spinal dorsal horn of neuropathic rats.[1][10] This demonstrates that blocking peripheral Nav1.8 channels effectively dampens the central sensitization associated with chronic pain states.

Experimental Protocols

The characterization of this compound's mechanism relies on key experimental methodologies, primarily electrophysiology and behavioral pain models.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents flowing through Nav1.8 channels in individual cells, either in cultured DRG neurons or in recombinant cell lines (e.g., HEK-293) engineered to express the channel.

Methodology:

-

Cell Preparation: Cells expressing Nav1.8 are cultured on coverslips.

-

Recording: A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is controlled by a specialized amplifier.

-

Protocol for Inactivated State Block: To assess the block of inactivated channels, the cell is held at a depolarized potential (e.g., -40 mV) to promote inactivation. A brief test pulse (e.g., to 0 mV) is then applied to measure the remaining sodium current. This is repeated at various concentrations of this compound to determine the IC50.[1]

-

Protocol for Resting State Block: To assess the block of resting channels, the cell is held at a hyperpolarized potential (e.g., -100 mV or -120 mV) where most channels are in the resting state. A test pulse is then applied.[1][5]

In Vivo Pain Models

To assess the analgesic efficacy of this compound, researchers use animal models that mimic human pain conditions.

Spinal Nerve Ligation (SNL) Model: This is a model of neuropathic pain.

-

Procedure: The L5 and L6 spinal nerves of a rat are tightly ligated.[1]

-

Behavioral Test (Mechanical Allodynia): After a recovery period, the animal develops hypersensitivity to touch. This is measured by applying von Frey filaments of increasing force to the paw and observing the withdrawal threshold. This compound dose-dependently increases this withdrawal threshold, indicating a reduction in pain.[1]

Complete Freund's Adjuvant (CFA) Model: This is a model of inflammatory pain.

-

Procedure: CFA is injected into the rat's hind paw, inducing a localized and persistent inflammation.[1]

-

Behavioral Test (Thermal Hyperalgesia): The animal becomes hypersensitive to heat. The latency to withdraw the paw from a radiant heat source is measured. This compound dose-dependently increases the withdrawal latency, demonstrating an anti-hyperalgesic effect.[1][2]

Secondary Mechanism: Interaction with ABCG2 Transporter

In addition to its primary role as a Nav1.8 blocker, this compound has been shown to interact with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[3] This transporter is involved in multidrug resistance in cancer by pumping chemotherapeutic agents out of tumor cells. This compound can reverse ABCG2-mediated resistance, enhancing the efficacy of anticancer drugs like mitoxantrone and topotecan in preclinical models.[3] This secondary mechanism is distinct from its analgesic action but is a noteworthy aspect of its pharmacological profile.

Conclusion

The mechanism of action of this compound is centered on its potent, selective, and voltage-dependent blockade of the Nav1.8 sodium channel pore. This action effectively suppresses the excitability of peripheral pain-sensing neurons, leading to significant antinociceptive effects in models of neuropathic and inflammatory pain. Its high degree of selectivity and clear mechanism make this compound an invaluable tool for pain research and a foundational compound for the development of targeted non-opioid analgesics.

References

- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-803467: A Selective Nav1.8 Blocker for Neuropathic and Inflammatory Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-803467 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.8, a key player in the transmission of nociceptive signals.[1][2][3] This tetrodotoxin-resistant (TTX-R) sodium channel is preferentially expressed in small-diameter dorsal root ganglion (DRG) neurons, which are critical for pain sensation.[1][4] Preclinical studies have demonstrated that the selective blockade of Nav1.8 by this compound effectively attenuates pain behaviors in various animal models of neuropathic and inflammatory pain.[1][5][6] This document provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of this compound, supported by detailed experimental data and protocols.

Mechanism of Action: Selective Nav1.8 Blockade

This compound exerts its analgesic effects by selectively binding to and inhibiting the Nav1.8 sodium channel.[1][3] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons.[1][4] In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the perception of chronic pain.[7]

This compound potently blocks human Nav1.8 channels in both resting and inactivated states.[1] Cryo-electron microscopy studies have revealed that this compound binds within the central cavity of the pore domain, directly obstructing the ion permeation pathway.[8] This specific interaction underlies its high affinity and selectivity for Nav1.8 over other sodium channel subtypes, minimizing off-target effects.[8]

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

A-803467: A Deep Dive into its Selective Inhibition of Tetrodotoxin-Resistant (TTX-R) Sodium Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-803467, a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, NaV1.8. The document synthesizes key quantitative data, details common experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. This compound's high affinity and selectivity for NaV1.8, a channel predominantly expressed in nociceptive primary sensory neurons, have made it a critical tool for investigating the role of this channel in pain pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NaV1.8 channel pore, thereby blocking the influx of sodium ions that is essential for the generation and propagation of action potentials in sensory neurons.[1][2] This blockade is state-dependent, with this compound showing a preferential affinity for the inactivated state of the channel.[1][3] This characteristic contributes to its efficacy in suppressing neuronal hyperexcitability associated with chronic pain states, where neurons often have a more depolarized resting membrane potential.

Quantitative Analysis of this compound's Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of this compound on various voltage-gated sodium channels, highlighting its remarkable selectivity for NaV1.8.

Table 1: Inhibitory Potency of this compound on Human NaV Channels

| Channel Subtype | IC50 (nM) - Inactivated State | IC50 (nM) - Resting State | Fold Selectivity vs. hNaV1.8 (Inactivated State) |

| hNaV1.8 | 8[1][4][5][6] | 79[1][3][4][7] | 1 |

| hNaV1.2 | >10,000 | 7380 | >1250 |

| hNaV1.3 | >10,000 | 2450 | >1250 |

| hNaV1.5 | >10,000 | 7340 | >1250 |

| hNaV1.7 | >10,000 | 6740 | >1250 |

Table 2: Inhibitory Potency of this compound on Rodent NaV Channels and Native Currents

| Channel/Current | Species | Preparation | IC50 (nM) | Holding Potential |

| rNaV1.8 | Rat | Recombinant | 45 ± 5[1][3][4] | -40 mV |

| TTX-R Current | Rat | Dorsal Root Ganglion Neurons | 140[1][3][6] | -40 mV |

| TTX-R Current | Rat | Dorsal Root Ganglion Neurons | 1000 | -100 mV[3] |

Experimental Protocols

The characterization of this compound's effects on TTX-R currents predominantly relies on whole-cell patch-clamp electrophysiology. Below are detailed methodologies for key experiments.

Cell Preparation for Electrophysiology

-

Dorsal Root Ganglion (DRG) Neuron Dissociation:

-

DRGs are acutely dissociated from rats.

-

The ganglia are enzymatically treated, typically with a cocktail of collagenase and dispase, to break down connective tissue.

-

Mechanical trituration is then used to isolate individual neurons.

-

Neurons are plated on coated coverslips and can be used for recording within 14-28 hours.[8]

-

-

Recombinant Cell Lines:

-

Human Embryonic Kidney (HEK-293) cells are stably transfected with the gene encoding the human NaV1.8 alpha subunit.

-

These cells provide a homogenous population of channels for detailed biophysical and pharmacological characterization, minimizing the influence of other channel subtypes.

-

Whole-Cell Patch-Clamp Recording

-

Objective: To measure the ionic currents flowing through NaV1.8 channels in response to controlled changes in membrane potential and to assess the inhibitory effect of this compound.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels.

-

Internal (Pipette) Solution (in mM): Usually contains a cesium or potassium salt (e.g., CsF or KCl) to block potassium currents, along with MgCl2, EGTA, HEPES, and ATP.

-

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from a set holding potential to determine the voltage at which the peak current occurs.

-

Steady-State Inactivation: A prepulse protocol is used where the membrane potential is held at various potentials before a test pulse to a voltage that elicits a maximal current. This protocol is crucial for determining the IC50 of this compound at different channel states (resting vs. inactivated). For instance, a holding potential of -40 mV is used to assess the block of the inactivated state of hNaV1.8, while -100 mV is used for the resting state.[1]

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

Data analysis software is used to measure peak current amplitudes.

-

Concentration-response curves for this compound are generated by plotting the percentage of current inhibition against the drug concentration and fitting the data with the Hill equation to determine the IC50 value.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.

Caption: Mechanism of this compound action on NaV1.8 channels in nociceptive neurons.

Caption: Experimental workflow for assessing this compound's effect on TTX-R currents.

References

- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions between the selective blocker A-803467 and the voltage-gated sodium channel Nav1.8, a key target in pain therapeutics. By integrating structural biology, electrophysiology, and mutagenesis data, this guide offers a comprehensive understanding of the binding mechanism, the basis for selectivity, and the experimental protocols used in these discoveries.

Introduction: Nav1.8 and the Advent of this compound

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons.[1][2] Its role in the generation and propagation of action potentials in nociceptive neurons makes it a promising target for the development of novel, non-addictive analgesics.[1][2]

This compound was one of the first small molecules identified as a potent and highly selective blocker of Nav1.8.[3][4][5] It demonstrates significant efficacy in animal models of neuropathic and inflammatory pain, providing crucial pharmacological evidence for the role of Nav1.8 in these conditions.[6][7][8] Understanding its precise binding site is critical for the rational design of next-generation Nav1.8-targeted pain therapies.

The this compound Binding Pocket: A Structural Perspective

The definitive localization of the this compound binding site was achieved through cryogenic electron microscopy (cryo-EM) studies of the human Nav1.8 channel.[1] These high-resolution structures revealed that this compound binds within the central cavity of the channel's pore domain, beneath the selectivity filter.[1][4]

The molecule is positioned in a classic pore-blocking manner, where it physically occludes the ion permeation pathway. The binding is characterized by specific interactions with residues lining the S6 helices of the four homologous domains (I-IV) of the channel. A key interaction involves this compound "clenching" the S6 helix of domain IV (S6IV).[1] The structure also revealed direct and water-mediated hydrogen bonds between the compound and the pore residues, stabilizing the bound complex.[1]

While the compound directly interacts with several pore-lining residues, further investigation showed that its subtype selectivity is not solely determined by these direct contacts. Structure-guided functional characterization identified two non-ligand binding residues, Thr397 on the domain I S6 helix (S6I) and Gly1406 on the domain III S6 helix (S6III), that allosterically modulate the channel's sensitivity to this compound.[1] This suggests a unique interaction mechanism compared to non-selective sodium channel blockers like local anesthetics.[3][6][7]

Quantitative Data: Potency and Selectivity Profile

This compound exhibits high potency for Nav1.8 and remarkable selectivity against other Nav channel subtypes. This selectivity is a key attribute, minimizing off-target effects. The half-maximal inhibitory concentration (IC50) values vary depending on the channel's conformational state (resting vs. inactivated) and the expression system used. This compound generally shows a preferential affinity for the inactivated state of the channel.[6][7]

| Channel Subtype | Species | IC50 (nM) | Holding Potential / State | Reference(s) |

| hNav1.8 | Human | 8 | Inactivated state (-40 mV) | [3][6][7][8][9] |

| hNav1.8 | Human | 79 | Resting state | [6][10] |

| hNav1.8 | Human | 730 | ND-7/23 cells | [1] |

| rNav1.8 | Rat | 45 ± 5 | Inactivated state (-40 mV) | [6][10] |

| Native TTX-R | Rat | 140 | Inactivated state (-40 mV) | [6][7][8][10] |

| hNav1.2 | Human | 7380 | - | |

| hNav1.3 | Human | 2450 | - | |

| hNav1.5 | Human | 7340 | - | |

| hNav1.7 | Human | 6740 | - |

Note: The selectivity for Nav1.8 is reported to be >100-fold and up to 1,000-fold higher compared to other Nav subtypes.[6][10][11]

Experimental Protocols

The characterization of the this compound binding site relies on two primary experimental approaches: electrophysiological recordings to determine functional inhibition and cryo-electron microscopy to resolve the physical structure of the interaction.

This technique is used to measure the ion flow through Nav1.8 channels in the cell membrane and quantify the inhibitory effect of this compound.

-

Cell Preparation: Recombinant human Nav1.8 channels are heterologously expressed in cell lines such as HEK-293 or ND7/23.[1][6][12] Alternatively, primary DRG neurons are acutely dissociated from rodents to study native channels.[4][13]

-

Recording Configuration: The whole-cell patch-clamp configuration is established. To isolate Nav1.8 currents in native neurons, external solutions contain tetrodotoxin (TTX) to block TTX-sensitive sodium channels, as well as blockers for calcium (e.g., CdCl2) and potassium (e.g., TEACl) channels.[4]

-

Voltage Protocol: To assess state-dependent block, the membrane potential is held at different voltages. For example, to measure block of the resting state, the holding potential is set to -100 mV.[6] To measure block of the inactivated state, a holding potential near the half-maximal inactivation voltage (approx. -40 mV) is used.[6]

-

Current Evocation: Currents are typically evoked by a depolarizing voltage step (e.g., to 0 mV). An 8-second prepulse to -40 mV is often used to ensure a significant population of channels are in the inactivated state before the test pulse.[3][6]

-

Data Acquisition: this compound is applied at various concentrations, and the resulting reduction in peak sodium current is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.[1]

Cryo-EM provides a near-atomic resolution snapshot of the Nav1.8 channel in complex with this compound.

-

Protein Expression and Purification: Full-length human Nav1.8 protein is expressed in a suitable system (e.g., HEK cells) and purified using affinity chromatography.[1]

-

Complex Formation: The purified Nav1.8 protein is incubated with a saturating concentration of this compound (e.g., 10 µM) for a set period (e.g., 1 hour) to ensure binding.[1]

-

Sample Preparation: The protein-ligand complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This process traps the complexes in a thin layer of vitreous ice.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing and 3D Reconstruction: Individual particle images are extracted from the movies, aligned, and classified. The final set of high-quality particle images is used to reconstruct a high-resolution 3D density map of the Nav1.8-A-803467 complex.[1]

-

Model Building: An atomic model of the complex is built into the 3D map, allowing for the precise identification of the ligand's position and its interactions with specific amino acid residues.[1]

Conclusion and Implications for Drug Development

The detailed characterization of the this compound binding site within the Nav1.8 pore provides a foundational blueprint for structure-based drug design. Key takeaways include:

-

Defined Binding Pocket: this compound binds in the central pore cavity, physically blocking ion conduction.[1][4]

-

Structural Basis for Selectivity: Selectivity is conferred not just by direct interactions but also by an allosteric modulation from non-contacting residues, offering a more sophisticated path to designing subtype-specific blockers.[1]

-

State-Dependence: The preferential binding to the inactivated state is a crucial functional characteristic that can be exploited to target hyperactive neurons in pathological pain states.[3][6]

This comprehensive understanding allows for the rational optimization of future Nav1.8 inhibitors, aiming for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of powerful and specific analgesics.[2][5]

References

- 1. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Role of A-803467 in the Investigation of Visceral Pain Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral pain, originating from internal organs, remains a significant clinical challenge due to its complex mechanisms and often diffuse nature. The voltage-gated sodium channel NaV1.8 has emerged as a key player in the transmission of nociceptive signals from the viscera. This technical guide provides an in-depth overview of the role of A-803467, a potent and selective NaV1.8 blocker, as a pharmacological tool to elucidate the mechanisms of visceral pain. We present a comprehensive summary of its effects in preclinical models, detailed experimental protocols for assessing visceral nociception, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.

Introduction

Visceral pain is a hallmark of numerous gastrointestinal and urological disorders, affecting a substantial portion of the population. Unlike somatic pain, it is often poorly localized and can be referred to distant somatic structures. The dorsal root ganglion (DRG) neurons that innervate the viscera play a crucial role in transmitting pain signals to the central nervous system.[1][2] Voltage-gated sodium channels (VGSCs) are essential for the generation and propagation of action potentials in these neurons.[1] Among the various VGSC subtypes, NaV1.8, a tetrodotoxin-resistant (TTX-R) channel, is preferentially expressed in small-diameter sensory neurons and has been strongly implicated in nociception.[1][3][4]

This compound is a small molecule that acts as a potent and selective antagonist of the NaV1.8 sodium channel.[4][5][6] Its high affinity and selectivity for NaV1.8 over other VGSC subtypes make it an invaluable tool for dissecting the specific contribution of this channel to pain signaling.[5][6] This guide will focus on the application of this compound in studying visceral pain perception, summarizing key quantitative data, providing detailed experimental methodologies, and illustrating the relevant signaling pathways.

Quantitative Data Presentation

The efficacy of this compound in blocking NaV1.8 channels and attenuating visceral pain has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency of this compound on Human and Rat Sodium Channels

| Channel Subtype | Species | IC50 (nM) | Fold Selectivity vs. hNaV1.8 | Reference |

| hNaV1.8 | Human | 8 | - | [6] |

| rTTX-R | Rat | 140 | N/A | [5][6] |

| hNaV1.2 | Human | >1000 | >125 | [6] |

| hNaV1.3 | Human | >1000 | >125 | [6] |

| hNaV1.5 | Human | >1000 | >125 | [6] |

| hNaV1.7 | Human | >1000 | >125 | [6] |

IC50: Half-maximal inhibitory concentration. h: human. r: rat. TTX-R: Tetrodotoxin-resistant.

Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Pain

| Pain Model | Species | Route of Administration | Effective Dose (ED50 or MED) | Endpoint | Reference |

| Acetic Acid-Induced Writhing | Mouse | s.c. | >100 mg/kg | Reduction in writhing frequency | [6] |

| Colorectal Distension | Rat | i.p. | 100 mg/kg (MED) | Increased pain threshold | [6][7] |

| Cyclophosphamide-Induced Cystitis | Rat | i.p. | >100 mg/kg | No significant effect | [6] |

ED50: Half-maximal effective dose. MED: Minimum effective dose. s.c.: subcutaneous. i.p.: intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to evaluate the effect of this compound on visceral pain.

Colorectal Distension (CRD) Model

This model is widely used to assess visceral sensitivity by measuring the response to mechanical distension of the colon and rectum.

-

Animals: Male Sprague-Dawley rats (180-240g) are typically used.[8]

-

Apparatus: A flexible latex balloon (e.g., 7 cm in length) is attached to a Tygon tubing connected to a pressure transducer and a syringe pump for controlled inflation.[8][9]

-

Procedure:

-

Under light anesthesia (e.g., ether), the balloon is inserted intra-anally into the descending colon.[8]

-

Animals are allowed to recover from anesthesia for at least 30 minutes before testing.[8]

-

Graded colorectal distensions are performed by inflating the balloon with air to specific pressures (e.g., 2.00, 3.33, 5.33, and 8.00 kPa).[8]

-

The visceromotor response (VMR) is quantified by observing the abdominal withdrawal reflex (AWR), typically using a scoring system (e.g., 0-4 scale).[8]

-

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the CRD procedure.

-

Data Analysis: The AWR scores at different distension pressures are recorded and compared between treatment groups. The visceral pain threshold is often defined as the pressure that elicits a specific AWR score (e.g., AWR 3: flattening of the abdomen).[8]

Acetic Acid-Induced Writhing Test

This is a chemical model of visceral pain that relies on the induction of a characteristic writhing response following the intraperitoneal injection of an irritant.

-

Animals: Male ICR mice (23 ± 3 g) are commonly used.[10]

-

Procedure:

-

This compound or vehicle is administered (e.g., orally or subcutaneously) at a predetermined time before the acetic acid injection.[10]

-

A solution of acetic acid (e.g., 0.5% or 0.7% in saline) is injected intraperitoneally (e.g., 20 mL/kg).[10][11]

-

Immediately after the injection, the animals are placed in an observation chamber.

-

The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 5-10 minutes or 15 minutes).[10][11]

-

-

Data Analysis: The total number of writhes in the this compound-treated group is compared to the vehicle-treated control group, and the percentage of inhibition is calculated.

Cyclophosphamide-Induced Cystitis Model

This model mimics the bladder pain and inflammation seen in interstitial cystitis/painful bladder syndrome.

-

Animals: Female Sprague-Dawley rats (225-250g) are often used.[12]

-

Procedure:

-

Cystitis is induced by a single intraperitoneal injection of cyclophosphamide (CYP) (e.g., 150 mg/kg).[12][13]

-

Visceral sensitivity is assessed at a specific time point after CYP injection (e.g., 4 hours).[12]

-

Referred visceral pain is measured by applying von Frey monofilaments to the lower abdominal area and observing the response (e.g., retraction of the abdomen, licking, vocalization).[12] A scoring system is typically used to quantify the response.

-

-

Drug Administration: this compound or vehicle is administered before or after the induction of cystitis.

-

Data Analysis: The nociceptive threshold (the lowest filament force to evoke a response) and the overall nociceptive scores are compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Discussion and Future Directions

The selective NaV1.8 blocker, this compound, has proven to be an instrumental tool in delineating the role of this specific sodium channel in visceral pain perception. The data consistently demonstrate that blockade of NaV1.8 can attenuate visceral nociception in certain preclinical models, such as the colorectal distension and acetic acid-induced writhing assays.[7] This suggests that NaV1.8 plays a significant role in the mechanosensitivity of visceral afferents and in the response to chemical irritants.

Interestingly, the lack of efficacy of this compound in the cyclophosphamide-induced cystitis model of inflammatory visceral pain suggests a more complex scenario.[6] It is possible that in chronic inflammatory conditions, other ion channels or signaling pathways become more dominant in driving visceral hypersensitivity. This highlights the importance of using multiple, mechanistically distinct animal models to fully understand the pathophysiology of visceral pain and to predict the clinical utility of novel analgesics.

Future research should focus on further exploring the differential role of NaV1.8 in acute versus chronic visceral pain states. The development of even more selective and potent NaV1.8 antagonists with improved pharmacokinetic profiles will be crucial for translating these preclinical findings into effective therapies for patients suffering from debilitating visceral pain disorders. The use of this compound and similar compounds in combination with other analgesics may also represent a promising therapeutic strategy.

Conclusion

This compound has been a cornerstone in establishing NaV1.8 as a critical mediator of visceral pain. This technical guide provides a comprehensive resource for researchers, summarizing the quantitative effects of this compound, detailing the experimental protocols for its evaluation, and visualizing the underlying mechanisms. A thorough understanding of the role of NaV1.8, facilitated by tools like this compound, is paramount for the development of novel and effective treatments for visceral pain.

References

- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of enteroendocrine cells in visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of nonsteroidal anti-inflammatory drugs on colorectal distension-induced visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. saspublishers.com [saspublishers.com]

- 12. ics.org [ics.org]

- 13. Cyclophosphamide induced Cystitis Model - Creative Biolabs [creative-biolabs.com]

The Selective NaV1.8 Blocker A-803467: A Technical Overview of its Effects on Dorsal Root Ganglion Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of A-803467 on dorsal root ganglion (DRG) neurons. This compound is a potent and selective blocker of the NaV1.8 voltage-gated sodium channel, a key player in nociceptive signaling.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action and Selectivity

This compound exerts its effects by directly blocking the pore of the NaV1.8 sodium channel, thereby inhibiting the influx of sodium ions that is critical for the generation and propagation of action potentials in nociceptive neurons.[1][2] A key characteristic of this compound is its high selectivity for NaV1.8 over other sodium channel subtypes, which are more broadly expressed in the nervous system and other tissues like the heart and muscle.[1][3] This selectivity is crucial for minimizing off-target effects. The compound demonstrates a preferential affinity for the inactivated state of the NaV1.8 channel.[2]

Electrophysiological Effects on DRG Neurons

In vitro studies on dissociated rat DRG neurons have demonstrated that this compound potently blocks tetrodotoxin-resistant (TTX-R) sodium currents, which are predominantly carried by NaV1.8 channels in these cells.[1][3][4]

Inhibition of TTX-R Currents

This compound produces a concentration-dependent block of TTX-R currents in small-diameter rat DRG neurons.[1] Notably, the potency of this block is voltage-dependent. For instance, at a holding potential of -40 mV, which mimics a more depolarized state characteristic of sensitized nociceptors, the IC50 for TTX-R current block is approximately 140 nM.[1]

Suppression of Neuronal Excitability

The blockade of NaV1.8 channels by this compound leads to a significant reduction in the excitability of DRG neurons. This is manifested as a suppression of both spontaneous and electrically evoked action potentials.[1][2] The inhibitory effect on action potential firing is more pronounced when the neuron's resting membrane potential is depolarized (e.g., around -40 mV), a condition often associated with pathological pain states.[1][2] At more hyperpolarized resting potentials (e.g., -55 mV or below), a higher concentration of this compound is required to produce a similar inhibitory effect.[1][2]

In Vivo Efficacy in Pain Models

Systemic administration of this compound has been shown to produce significant antinociceptive effects in various rat models of neuropathic and inflammatory pain.[1][3][4]

Neuropathic Pain

In models of neuropathic pain, such as the L5/L6 spinal nerve ligation (SNL) and chronic constriction injury (CCI) of the sciatic nerve, this compound dose-dependently reduces mechanical allodynia.[1][3] It also reduces both mechanically evoked and spontaneous firing of wide dynamic range (WDR) neurons in the spinal dorsal horn of SNL rats.[5]

Inflammatory Pain

In a model of inflammatory pain induced by intraplantar injection of Complete Freund's Adjuvant (CFA), this compound effectively reduces thermal hyperalgesia.[1][3]

Species-Specific Differences

An important consideration for the translational relevance of this compound is the observed difference in its potency between rodent and human DRG neurons. While this compound is highly potent against rat NaV1.8 and TTX-R currents, it exhibits significantly lower potency on TTX-R currents in human DRG neurons.[6] At a concentration of 1 µM, this compound blocks over 50% of the TTX-R current in rat DRG neurons, but only produces a small, albeit consistent, block in human DRG neurons.[6] This highlights potential species-specific variations in the drug-binding site of the NaV1.8 channel.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Potency of this compound on Sodium Channels

| Channel/Preparation | Species | Holding Potential | IC50 | Reference |

| hNaV1.8 | Human | Half-inactivation (-40 mV) | 8 nM | [1][3] |

| hNaV1.8 | Human | Resting state | 79 nM | [1] |

| TTX-R Current (DRG neurons) | Rat | -40 mV | 140 nM | [1][3] |

| rNaV1.8 | Rat | -40 mV | 45 ± 5 nM | [1] |

| hNaV1.2 | Human | N/A | ≥1 µM | [1][3] |

| hNaV1.3 | Human | N/A | ≥1 µM | [1][3] |

| hNaV1.5 | Human | N/A | ≥1 µM | [1][3] |

| hNaV1.7 | Human | N/A | ≥1 µM | [1][3] |

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

| Pain Model | Endpoint | Route of Administration | ED50 | Reference |

| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | i.p. | 47 mg/kg | [1][3] |

| Sciatic Nerve Injury (CCI) | Mechanical Allodynia | i.p. | 85 mg/kg | [1][3] |

| Capsaicin-induced Secondary Allodynia | Mechanical Allodynia | i.p. | ≈ 100 mg/kg | [1][3] |

| CFA-induced Inflammatory Pain | Thermal Hyperalgesia | i.p. | 41 mg/kg | [1][3] |

Table 3: Effect of this compound on Spinal Neuron Firing in SNL Rats

| Treatment | Dose | Effect on Evoked Firing | Effect on Spontaneous Firing | Reference |

| This compound | 20 mg/kg, i.v. | 66.2% reduction | 53.3% reduction | [1] |

Experimental Protocols

DRG Neuron Dissociation and Culture (Rat)

-

Harvesting: Dorsal root ganglia (L4-L6) are dissected from adult Sprague-Dawley rats.

-

Enzymatic Digestion: Ganglia are incubated in a solution of collagenase and dispase to break down connective tissue.

-

Mechanical Dissociation: The ganglia are then gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Dissociated neurons are plated on poly-D-lysine and laminin-coated glass coverslips and cultured in a defined medium.

Whole-Cell Patch-Clamp Electrophysiology

-

Recording Setup: Recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

-

Solutions: The external solution typically contains (in mM): NaCl, Choline-Cl, TEA-Cl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): CsF, CsCl, NaCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2. Tetrodotoxin (TTX) is often included in the external solution to block TTX-sensitive sodium channels.

-

Voltage-Clamp Recordings: To measure TTX-R currents, neurons are voltage-clamped at a holding potential (e.g., -100 mV). A prepulse to a more depolarized potential (e.g., -40 mV) can be used to inactivate other channel types before a test pulse (e.g., to 0 mV) is applied to elicit the NaV1.8 current. This compound is applied via a perfusion system.

-

Current-Clamp Recordings: To assess action potential firing, neurons are held at their resting membrane potential. Current injections of varying amplitudes and durations are used to evoke action potentials before and after the application of this compound.

Spinal Nerve Ligation (SNL) Pain Model (Rat)

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

-

Surgical Procedure: A surgical incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.

-

Wound Closure: The muscle and skin are closed in layers.

-

Behavioral Testing: After a recovery period (typically 1-2 weeks), mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after administration of this compound.

Diagrams and Workflows

Caption: Mechanism of this compound action on DRG neurons.

References

- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]

- 5. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

A-803467's potential applications in cancer research and chemosensitivity.

An In-depth Technical Guide to A-803467's Potential Applications in Cancer Research and Chemosensitivity

Introduction

This compound is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Na(v)1.8, with an IC50 of 8 nM for the human channel.[1][2][3][4][5][6] It was initially developed and characterized for its antinociceptive properties, demonstrating efficacy in animal models of neuropathic and inflammatory pain.[2][3][4][5][6] Beyond its role in pain management, recent research has unveiled a significant potential for this compound in oncology, specifically in enhancing the sensitivity of cancer cells to conventional chemotherapeutic agents. This is achieved through its interaction with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key player in multidrug resistance (MDR).[1][7] This guide provides a comprehensive overview of the mechanism, applications, and experimental basis for this compound's utility in cancer research.

Mechanism of Action in Chemosensitivity

The primary mechanism by which this compound enhances chemosensitivity is by reversing ABCG2-mediated multidrug resistance.[1][7] ABCG2, also known as the breast cancer resistance protein (BCRP), is an efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to directly interact with and inhibit the transport function of the ABCG2 protein.[7]

Mechanistic studies have demonstrated that this compound, at non-toxic concentrations, significantly increases the intracellular accumulation of ABCG2 substrates, such as mitoxantrone and topotecan, in cancer cells that overexpress the transporter.[1][7] This inhibitory action is achieved without altering the expression levels of the ABCG2 protein itself.[7] Furthermore, this compound has been observed to stimulate the ATPase activity of ABCG2, which is a characteristic feature of many ABC transporter inhibitors that compete with the substrate for transport.[1][7] By blocking the efflux of chemotherapeutic agents, this compound effectively restores the sensitivity of resistant cancer cells to these drugs.

Caption: this compound inhibits the ABCG2 transporter, increasing intracellular drug levels and promoting cell death.

Quantitative Data

The efficacy of this compound as both a Na(v)1.8 blocker and a chemosensitizing agent has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Selectivity of this compound for Human Sodium Channel Subtypes

| Channel Subtype | IC50 (Inactivated State) | Selectivity vs. hNa(v)1.8 | Reference |

| hNa(v)1.8 | 8 nM | - | [2][3][4][6] |

| hNa(v)1.2 | ≥1 µM | >100-fold | [2][3][4][6] |

| hNa(v)1.3 | ≥1 µM | >100-fold | [2][3][4][6] |

| hNa(v)1.5 | ≥1 µM | >100-fold | [2][3][4][6] |

| hNa(v)1.7 | ≥1 µM | >100-fold | [2][3][4][6] |

Table 2: In Vitro Efficacy of this compound in Reversing ABCG2-Mediated Multidrug Resistance

| This compound Concentration | Chemotherapeutic Agent | Cell Line | Effect | Reference |

| 7.5 µM | Mitoxantrone | ABCG2-transfected | Significantly increased cytotoxicity | [1] |

| 7.5 µM | Topotecan | ABCG2-transfected | Significantly increased cytotoxicity | [1] |

| 7.5 µM | [³H]-Mitoxantrone | ABCG2-transfected | Significantly enhanced intracellular accumulation | [1][7] |

Table 3: In Vivo Efficacy of this compound in Combination with Topotecan

| Animal Model | Cell Line Xenograft | This compound Dosage (p.o.) | Topotecan Dosage | Effect | Reference |

| Male NCR nude mice | H460/MX20 (ABCG2 overexpressing) | 35 mg/kg | Not specified in abstract | Significantly decreased tumor growth | [1] |

| Murine xenograft model | ABCG2-overexpressing cancer cells | 35 mg/kg | 3 mg/kg | Significantly inhibited tumor growth | [7] |

Potential Applications in Cancer Research

The primary application of this compound in oncology is as a chemosensitizing agent to overcome multidrug resistance in cancers that overexpress the ABCG2 transporter. This is particularly relevant for tumor types where ABCG2 expression is a known mechanism of resistance, such as in certain non-small cell lung cancers.[7] Combination therapy with this compound could potentially restore the efficacy of first-line chemotherapeutics that are ABCG2 substrates.

While the direct anti-cancer effects of this compound have not been extensively studied, the role of voltage-gated sodium channels (VGSCs) in cancer progression is an active area of research. Several VGSC subtypes, including Na(v)1.7, are aberrantly expressed in various cancers and have been linked to increased cell invasion and metastasis.[8][9][10] Given that this compound is a potent sodium channel blocker, it is plausible that it could have direct anti-metastatic or anti-proliferative effects in cancers that are dependent on Na(v)1.8 activity, although this requires further investigation. Research into bone cancer pain has shown that functional upregulation of Na(v)1.8 in dorsal root ganglia neurons contributes to pain development, and this compound can alleviate this pain in rat models.[11][12] This suggests a role for Na(v)1.8 in the tumor microenvironment, which could be another avenue for research.

Caption: this compound has proven roles in chemosensitization and potential applications in direct anti-cancer therapy.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound's effects on chemosensitivity.

Cell Viability / Cytotoxicity Assay

-

Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs in cancer cell lines.

-

Methodology:

-

Cell Culture: ABCG2-overexpressing cancer cells (e.g., H460/MX20 or transfected HEK293) and their parental non-resistant counterparts are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of a chemotherapeutic agent (e.g., mitoxantrone, topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 7.5 µM).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with this compound. The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.

-

Intracellular Drug Accumulation Assay

-

Objective: To measure the effect of this compound on the intracellular accumulation of an ABCG2 substrate.

-

Methodology:

-

Cell Preparation: A suspension of ABCG2-overexpressing cells is prepared.

-

Pre-incubation: Cells are pre-incubated with this compound (e.g., 7.5 µM) or vehicle control for a short period (e.g., 1 hour) at 37°C.

-

Substrate Addition: A radiolabeled ABCG2 substrate, such as [³H]-mitoxantrone, is added to the cell suspension.

-

Incubation: The mixture is incubated for a defined time course (e.g., 0-120 minutes) at 37°C to allow for drug accumulation.

-

Washing: The reaction is stopped by adding ice-cold phosphate-buffered saline (PBS). Cells are then washed multiple times with ice-cold PBS to remove extracellular substrate.

-

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The intracellular concentration of the radiolabeled drug is calculated and compared between the this compound-treated and control groups.

-

In Vivo Xenograft Study

-

Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a preclinical animal model.

-

Methodology:

-

Animal Model: Immunodeficient mice (e.g., male NCR nude mice) are used.[1]

-

Tumor Implantation: ABCG2-overexpressing human cancer cells (e.g., H460/MX20) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into several treatment groups: (1) Vehicle control, (2) this compound alone (e.g., 35 mg/kg, p.o.), (3) Chemotherapeutic agent alone (e.g., topotecan, 3 mg/kg), and (4) this compound in combination with the chemotherapeutic agent.

-

Drug Administration: Treatments are administered according to a predefined schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.

-

Toxicity Assessment: Animal health is monitored throughout the study for any signs of toxicity.[1]

-

Caption: A typical workflow for assessing the chemosensitizing effects of this compound in vitro.

Conclusion

This compound is a promising molecule that extends beyond its initial application in pain research. Its ability to potently and selectively inhibit the ABCG2 multidrug resistance transporter presents a significant opportunity in oncology. By reversing ABCG2-mediated resistance, this compound has the potential to rejuvenate the efficacy of existing chemotherapeutic agents in resistant tumors. The robust preclinical data, both in vitro and in vivo, provide a strong rationale for further investigation of this compound in combination therapies for cancers characterized by ABCG2 overexpression. Future research should also explore its potential direct anti-cancer effects mediated through the blockade of Na(v)1.8 channels on cancer cells themselves.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]

- 4. This compound, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]

- 5. pnas.org [pnas.org]

- 6. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a tetrodotoxin-resistant sodium channel blocker, modulates ABCG2-mediated MDR in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The voltage-gated sodium channel Nav1.7 associated with endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and Selectivity of A-803467: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-803467 is a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the small-diameter dorsal root ganglion (DRG) neurons that are crucial for pain signal transmission.[4][5] Unlike other sodium channel subtypes, Nav1.8 is tetrodotoxin-resistant (TTX-R) and plays a significant role in the electrogenesis of action potentials in nociceptive neurons.[1][6] The selective inhibition of Nav1.8 by this compound presents a promising therapeutic strategy for the management of neuropathic and inflammatory pain, potentially offering a non-opioid alternative for pain relief.[4][6][7] This technical guide provides a comprehensive overview of the pharmacological profile, selectivity, and mechanism of action of this compound, supported by detailed experimental protocols and data visualizations.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized using various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound on Human and Rat Voltage-Gated Sodium Channels

| Channel Subtype | Species | Assay Condition | IC50 (nM) | Reference |

| Nav1.8 | Human | Inactivated State (-40 mV holding potential) | 8 | [1][2][4] |

| Nav1.8 | Human | Resting State | 79 | [1] |

| Nav1.8 (TTX-R currents) | Rat | -40 mV holding potential | 140 | [1][4][8] |

| Nav1.8 | Rat | -40 mV holding potential | 45 ± 5 | [1] |

| Nav1.2 | Human | Approximate half-maximal inactivation | ≥1000 | [1][4] |

| Nav1.3 | Human | Approximate half-maximal inactivation | ≥1000 | [1][4] |

| Nav1.5 | Human | Approximate half-maximal inactivation | ≥1000 | [1][4] |

| Nav1.7 | Human | Approximate half-maximal inactivation | ≥1000 | [1][4] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Pain

| Pain Model | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |

| Spinal Nerve Ligation | Mechanical Allodynia | i.p. | 47 | [2][4][7] |

| Sciatic Nerve Injury | Mechanical Allodynia | i.p. | 85 | [2][4][7] |

| Capsaicin-Induced Secondary Allodynia | Mechanical Allodynia | i.p. | ≈100 | [2][4][7] |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | i.p. | 41 | [2][4][7] |

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the Nav1.8 channel pore, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[5] Cryo-electron microscopy studies have revealed that this compound binds within the central cavity of the pore domain.[5] The compound shows a preferential affinity for the inactivated state of the channel, which is a common characteristic of many local anesthetics and other sodium channel blockers.[9] This state-dependent binding contributes to its efficacy in suppressing the high-frequency firing of nociceptive neurons that occurs in chronic pain states.

Signaling Pathway and Experimental Workflow

Nav1.8 Signaling in Nociceptive Transmission

The following diagram illustrates the role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.

Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.

General Experimental Workflow for Characterizing a Selective Nav1.8 Inhibitor

This diagram outlines a typical workflow for the discovery and preclinical evaluation of a selective Nav1.8 inhibitor like this compound.

Caption: Experimental workflow for Nav1.8 inhibitor characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used to characterize the effects of this compound on Nav1.8 currents.[1][6]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in cells expressing Nav1.8.

Cell Preparation:

-

HEK-293 cells stably expressing human Nav1.8 or primary cultured rat DRG neurons are used.

-

Cells are plated on glass coverslips and allowed to adhere.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Recording Procedure:

-

Coverslips with cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

To assess the effect on the inactivated state, a prepulse to -40 mV for 8 seconds is applied before a 20 ms test pulse to 0 mV.[6]

-

Currents are recorded before and after the application of this compound at various concentrations.

-

IC50 values are calculated by fitting the concentration-response data to a logistic equation.

Spinal Nerve Ligation (SNL) Model in Rats

This is a widely used model of neuropathic pain to assess the efficacy of analgesic compounds.[8][10]

Objective: To evaluate the ability of this compound to reverse mechanical allodynia in a rat model of neuropathic pain.

Surgical Procedure:

-

Male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane.

-

A dorsal midline incision is made at the L4-S2 level.

-

The L5 and L6 spinal nerves are isolated distal to the DRG.

-

The L5 and L6 nerves are tightly ligated with silk suture.

-

The muscle and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing (Mechanical Allodynia):

-

Testing is performed before surgery to establish a baseline and at various time points post-surgery (e.g., 14 days).

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined using the up-down method.

Drug Administration and Efficacy Assessment:

-

This compound is dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).

-

The compound is administered intraperitoneally (i.p.) at various doses.

-

Behavioral testing is conducted at the time of peak compound effect (e.g., 30 minutes post-injection).

-

The ED50 is calculated from the dose-response curve.

Conclusion

This compound is a highly potent and selective Nav1.8 sodium channel blocker that has demonstrated significant anti-nociceptive effects in preclinical models of neuropathic and inflammatory pain.[1][4][7] Its selectivity for Nav1.8 over other sodium channel subtypes, particularly those in the central nervous system and the heart, suggests a favorable safety profile. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of pain drug discovery and development. The continued investigation of selective Nav1.8 inhibitors like this compound holds great promise for the development of novel, non-addictive analgesics.

References

- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 2. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]

- 9. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasp-pain.org [iasp-pain.org]

Methodological & Application

Application Notes and Protocols for A-803467 in In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing A-803467, a potent and selective blocker of the Nav1.8 voltage-gated sodium channel, in in vitro electrophysiology experiments. This compound is a critical tool for investigating the role of Nav1.8 in nociception and for the development of novel analgesics.

Introduction

This compound is a small molecule that acts as a selective antagonist of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, Nav1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, specifically in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signaling.[1][4] Nav1.8 contributes significantly to the inward current during action potential generation in these sensory neurons.[1] By selectively blocking Nav1.8, this compound effectively reduces neuronal excitability, attenuating the generation and propagation of pain signals.[1][5] It has demonstrated efficacy in animal models of neuropathic and inflammatory pain.[2][6]

Data Presentation

The following tables summarize the quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: Potency and Selectivity of this compound on Voltage-Gated Sodium Channels

| Channel Subtype | Species | Expression System | IC₅₀ (nM) | Holding Potential | Reference |

| Nav1.8 | Human | Recombinant HEK-293 | 8 | -40 mV (Half-inactivation) | [2][6][7] |

| Nav1.8 | Human | Recombinant HEK-293 | 79 | Resting State | [7] |

| Nav1.8 (TTX-R) | Rat | Native DRG Neurons | 140 | -40 mV | [1][2][6][7] |

| Nav1.2 | Human | Recombinant | >1,000 (7380) | Half-inactivation | [1] |

| Nav1.3 | Human | Recombinant | >1,000 (2450) | Half-inactivation | [1] |

| Nav1.5 | Human | Recombinant | >1,000 (7340) | Half-inactivation | [1] |

| Nav1.7 | Human | Recombinant | >1,000 (6740) | Half-inactivation | [1] |

Table 2: Summary of this compound Effects in Cellular Electrophysiology

| Preparation | Experiment Type | Key Findings | Effective Concentration | Reference |

| Rat DRG Neurons | Whole-Cell Voltage Clamp | Potent block of TTX-R currents. | 100 nM produced significant block. | [1][7] |

| Rat DRG Neurons | Whole-Cell Current Clamp | Suppressed spontaneous and evoked action potentials. | 0.3 µM | [1][7] |

| HEK-293 cells expressing hNav1.8 | Whole-Cell Voltage Clamp | Potent, voltage-dependent block of Nav1.8 currents. | 100 nM produced significant block. | [1][7] |

| Human DRG Neurons | Whole-Cell Voltage Clamp | Small, inconsistent block of TTX-R current. | 1 µM | [8] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of the Nav1.8 channel in a nociceptive neuron and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp on Recombinant Cell Lines

Objective: To characterize the voltage-dependent block of human Nav1.8 channels by this compound expressed in a heterologous system like HEK-293 cells.

Materials:

-

Cells: HEK-293 cells stably expressing human Nav1.8.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

This compound Stock Solution: 10 mM in DMSO. Store at -20°C. Prepare fresh dilutions in external solution daily.

Procedure:

-

Cell Plating: Plate HEK-293/hNav1.8 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on an isolated cell.

-

Hold the cell at a holding potential of -100 mV.

-

-

Voltage Protocol (for IC₅₀ determination):

-

To assess the block of the inactivated state, use a holding potential that produces half-maximal inactivation (approx. -40 mV for Nav1.8).[7]

-

Apply a depolarizing test pulse to 0 mV for 20-50 ms to elicit a peak inward current.

-

To assess the block of the resting state, hold the cell at -100 mV and apply the same test pulse.[7]

-

-

Drug Application:

-

Obtain a stable baseline recording for 5 minutes.

-

Perfuse the recording chamber with increasing concentrations of this compound (e.g., 1 nM to 1 µM) in the external solution.

-

Allow 3-5 minutes for each concentration to equilibrate before recording the current.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current to the baseline (control) recording.

-

Plot the normalized current against the log of the this compound concentration and fit with a Hill equation to determine the IC₅₀.

-

Protocol 2: Whole-Cell Current-Clamp on Primary DRG Neurons